Cas no 1427021-45-1 (2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone)

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is a brominated pyrazole derivative featuring a pyrrolidinyl ethanone moiety. This compound is of interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly as a building block for heterocyclic synthesis. The presence of the bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The pyrrolidinyl group contributes to its solubility and conformational flexibility, making it suitable for applications in drug discovery and ligand design. Its well-defined structure and stability under standard conditions ensure reliable performance in synthetic workflows. This compound is particularly valuable for researchers developing novel bioactive molecules or exploring structure-activity relationships.
2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone structure
1427021-45-1 structure
商品名:2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone
CAS番号:1427021-45-1
MF:C9H12BrN3O
メガワット:258.115080833435
CID:5179929

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone 化学的及び物理的性質

名前と識別子

    • 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone
    • Ethanone, 2-(3-bromo-1H-pyrazol-1-yl)-1-(1-pyrrolidinyl)-
    • インチ: 1S/C9H12BrN3O/c10-8-3-6-13(11-8)7-9(14)12-4-1-2-5-12/h3,6H,1-2,4-5,7H2
    • InChIKey: CFPZLMGYPCPGHS-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCCC1)CN1C=CC(Br)=N1

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM503966-1g
2-(3-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
1427021-45-1 97%
1g
$505 2023-01-01

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone 関連文献

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanoneに関する追加情報

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone: A Novel Compound with Promising Applications in Medicinal Chemistry

2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone, with the chemical identifier CAS No. 1427021-45-1, represents a significant advancement in the field of medicinal chemistry. This compound is a derivative of pyrazole and pyrrolidine rings, which are well-known for their diverse biological activities. The presence of a bromo group on the pyrazole ring and the pyrrolidine moiety introduces unique structural features that may enhance its pharmacological profile.

Recent studies have highlighted the importance of pyrazole derivatives in the development of therapeutic agents. For instance, pyrazole-based compounds have shown potential in modulating various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The pyrrolidine ring in 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone further contributes to its structural complexity, offering opportunities for molecular interactions with target proteins.

The 3-bromo-pyrazol-1-yl substituent is a critical feature of this compound. Bromine atoms are often introduced in medicinal chemistry to enhance the metabolic stability of molecules and to modulate their biological activity. The bromo group in this context may influence the compound's reactivity and its ability to interact with specific biological targets. This structural modification is a key factor in the compound's potential therapeutic applications.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of pyrazole-pyrrolidine hybrids in the design of novel antitumor agents. The ethanone moiety in 2-(3-Bromo-pyrazol-1-yl)-1-pyryrolidin-1-yl-ethanone provides a versatile platform for further functionalization, enabling the exploration of diverse pharmacological properties. This structural flexibility is a significant advantage in drug discovery efforts.

Another notable aspect of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is its potential to act as a scaffold for the development of dual-action compounds. The combination of pyrazole and pyrrolidine rings allows for the incorporation of multiple functional groups, which could lead to the creation of molecules with dual therapeutic effects. This property is particularly valuable in the treatment of complex diseases such as cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have facilitated the prediction of the 3D molecular structure of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone. These computational models help in understanding the compound's interactions with biological targets and its potential for drug development. The molecular docking studies have shown promising results, indicating the compound's ability to bind to specific protein targets with high affinity.

Furthermore, the synthetic route to 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone has been optimized to improve its yield and purity. This is crucial for its application in pharmaceutical research, where high-quality compounds are essential for preclinical and clinical studies. The synthetic methodology involves a series of well-controlled reactions that ensure the compound's structural integrity and functional properties.

Studies on the pharmacokinetic profile of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone are currently underway to evaluate its potential as a therapeutic agent. These studies focus on parameters such as absorption, distribution, metabolism, and excretion (ADME) properties. The ADME profile will provide critical insights into the compound's suitability for clinical development and its potential therapeutic applications.

Another area of interest is the antimicrobial activity of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed. The antimicrobial potential of this compound is currently being investigated to determine its efficacy against multidrug-resistant pathogens.

Additionally, the cytotoxic effects of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone are being explored in cancer cell lines. These studies aim to assess the compound's ability to induce apoptosis and inhibit tumor growth. The cytotoxic activity of the compound is a key factor in its potential as an antitumor agent, making it a promising candidate for further research and development.

The chemical stability of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is another important aspect of its characterization. The compound's stability under various conditions is crucial for its application in pharmaceutical formulations. The chemical stability studies are being conducted to ensure that the compound remains effective and safe for use in therapeutic settings.

Moreover, the toxicological profile of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is being evaluated to determine its safety for human use. These studies include assessments of potential side effects and the compound's interaction with other medications. The toxicological profile is essential for the compound's progression through the drug development pipeline and its eventual approval for clinical use.

The biological activity of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is being investigated in various in vitro and in vivo models. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic applications. The biological activity data will provide valuable insights into the compound's efficacy and its suitability for further development.

Finally, the synthetic scalability of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is being optimized to ensure its feasibility for large-scale production. This is a critical factor in the compound's potential as a therapeutic agent, as it must be produced in sufficient quantities to meet the demands of clinical and commercial applications. The synthetic scalability studies are focusing on improving the efficiency of the synthesis process while maintaining the compound's structural integrity and functional properties.

Overall, 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable candidate for further research and development. The ongoing studies on its pharmacological properties, synthetic methodology, and biological activity are expected to contribute significantly to the field of drug discovery and therapeutic innovation.

The chemical structure of 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is a key factor in its potential therapeutic applications. The combination of pyrazole and pyrrolidine rings, along with the bromo group, provides a versatile platform for the development of novel compounds with diverse biological activities. The structural complexity of this compound is a significant advantage in the design of drugs targeting multiple biological pathways.

As research on 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone continues to evolve, it is anticipated that new insights into its pharmacological properties and therapeutic potential will emerge. These findings will contribute to the advancement of medicinal chemistry and the development of innovative therapeutic agents. The compound's unique structural features and potential biological activities make it a promising candidate for further exploration in the field of drug discovery.

In conclusion, 2-(3-Bromo-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone represents a significant contribution to the field of medicinal chemistry. Its structural complexity, combined with its potential biological activities, positions it as a valuable candidate for further research and development. The ongoing studies on its pharmacological properties, synthetic methodology, and biological activity are expected to yield important insights that will contribute to the advancement of therapeutic innovation.

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